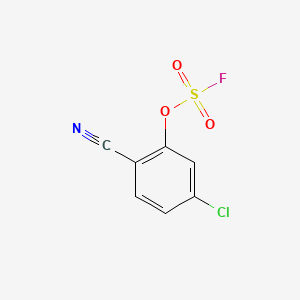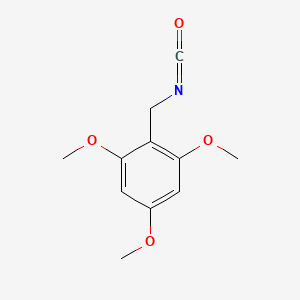
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene typically involves the reaction of 2-(Chloromethyl)-1,3,5-trimethoxybenzene with sodium cyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-nitrogen bonds.
Polymerization Reactions: The isocyanate group can react with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a catalyst.
Diols/Polyols: React with the isocyanate group to form polyurethanes, often in the presence of a catalyst and under controlled temperature conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with diols or polyols.
Scientific Research Applications
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Materials Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the methoxy groups on the benzene ring.
2-(Isocyanatomethyl)-1,3,5-trimethylbenzene: Similar but with methyl groups instead of methoxy groups.
Methyl Isocyanate: A simpler isocyanate compound with a single methyl group.
Uniqueness
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and solubility. These methoxy groups can also participate in additional chemical reactions, providing further functionalization opportunities.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(isocyanatomethyl)-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C11H13NO4/c1-14-8-4-10(15-2)9(6-12-7-13)11(5-8)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
PNINWVUUMSEJFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN=C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



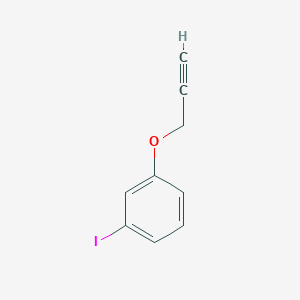
![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
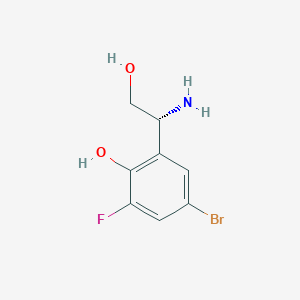
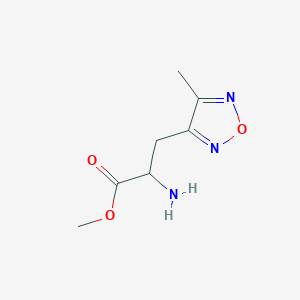
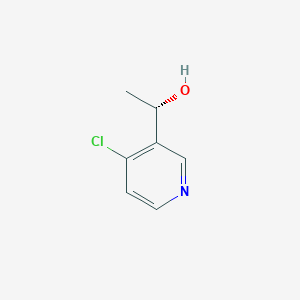
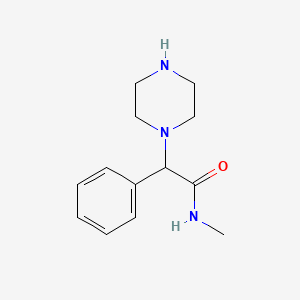
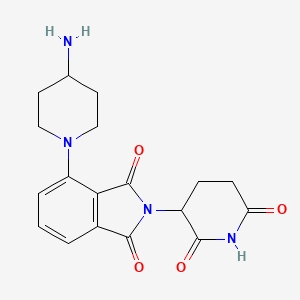
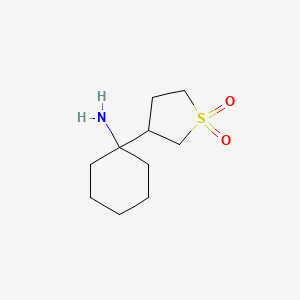
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
